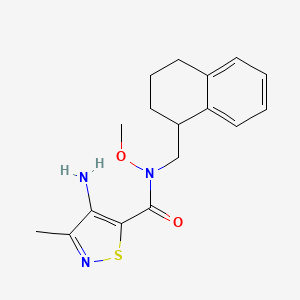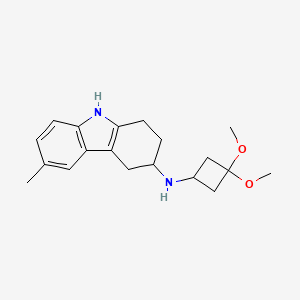![molecular formula C20H25N3O2 B7439269 6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane](/img/structure/B7439269.png)
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane, also known as DMHP, is a psychoactive compound that belongs to the class of synthetic cannabinoids. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. DMHP has gained attention in the scientific community due to its potential therapeutic applications in the treatment of various medical conditions.
Mecanismo De Acción
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane binds to the CB1 receptor in the brain, which is responsible for the psychoactive effects of cannabis. It produces a similar effect to THC, the main psychoactive component of cannabis, but with greater potency. This compound has been shown to have a high affinity for the CB1 receptor, making it a potent agonist.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and protect against neurodegenerative diseases. This compound has also been shown to produce sedation and hypothermia in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, making it a useful tool for studying the effects of CB1 receptor activation. This compound also has a long half-life, which allows for prolonged effects in animal models. However, this compound has some limitations, including its high potency and potential for toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane. One area of interest is the potential therapeutic applications of this compound in the treatment of various medical conditions. Another area of interest is the development of novel synthetic cannabinoids with improved therapeutic profiles. Finally, there is a need for further research into the potential toxic effects of this compound, particularly at high doses.
Métodos De Síntesis
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane can be synthesized through a multistep process, starting from commercially available starting materials. The synthesis involves the reaction of 3-methylpyrazine-2-carboxylic acid with 1,2-diaminocyclohexane to form the corresponding amide. The amide is then subjected to a series of reactions, including cyclization and methylation, to yield this compound.
Aplicaciones Científicas De Investigación
6,6-Dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. This compound has also been investigated for its potential use in the treatment of addiction, anxiety, and depression.
Propiedades
IUPAC Name |
6,6-dimethoxy-2-[(3-methylpyrazin-2-yl)methyl]-3-phenyl-2-azaspiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-17(22-10-9-21-15)11-23-14-19(12-20(13-19,24-2)25-3)18(23)16-7-5-4-6-8-16/h4-10,18H,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQFMFOHICMFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1CN2CC3(C2C4=CC=CC=C4)CC(C3)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R)-3-(hydroxymethyl)morpholin-4-yl]-[4-(6-methylpyridazin-3-yl)phenyl]methanone](/img/structure/B7439187.png)
![1-[(1S,6R)-1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptan-2-yl]-2-(5-methylthieno[2,3-b]thiophen-3-yl)ethanone](/img/structure/B7439193.png)
![1-amino-N-[6-(2,3-dimethylphenoxy)pyridin-3-yl]-3-hydroxycyclobutane-1-carboxamide](/img/structure/B7439219.png)

![1-(spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,4'-piperidine]-1'-carbonyl)cyclopropane-1-carboxamide](/img/structure/B7439227.png)
![(7-Methoxypyrazolo[1,5-a]pyridin-3-yl)-[3-(oxetan-3-ylamino)azetidin-1-yl]methanone](/img/structure/B7439231.png)
![[1-(3-Hydroxyazetidin-3-yl)cyclobutyl]-[4-(hydroxymethyl)-4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7439244.png)
![N-[2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyethyl]-7-methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439262.png)
![2-amino-4-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7439270.png)

![9-[(4-methoxy-1H-indol-3-yl)sulfonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B7439288.png)
![(2R)-2-(2-chlorophenyl)-2-hydroxy-N-[phenyl(2H-tetrazol-5-yl)methyl]acetamide](/img/structure/B7439293.png)
![N-(8,8-dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide](/img/structure/B7439294.png)
![2-[(4-ethyl-6-methylpyrimidin-2-yl)amino]-1-(1H-imidazol-5-yl)ethanol](/img/structure/B7439295.png)